molecular formula C10H5ClF3NO B1586242 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline CAS No. 57124-20-6

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

Cat. No. B1586242
CAS RN: 57124-20-6
M. Wt: 247.6 g/mol
InChI Key: ZJZPFKHDRYBYBO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline involves several steps. One method involves the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile by conventional and microwave irradiation methods . Then, intramolecular cyclization of these products in nitrobenzene under reflux conditions afforded a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives in quantitative yields .


Molecular Structure Analysis

The molecular formula of 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is C10H5ClF3NO . It has a molecular weight of 247.6 .


Physical And Chemical Properties Analysis

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline has a melting point of >280°C . It has a density of 1.541 g/cm3 and a boiling point of 333.882ºC at 760 mmHg .

Scientific Research Applications

Corrosion Inhibition Quinoline derivatives, including those similar to 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline, have been widely recognized for their anticorrosive properties. Their effectiveness against metallic corrosion is attributed to their ability to form highly stable chelating complexes with surface metallic atoms through coordination bonding. This characteristic is particularly beneficial in protecting metals from degradation, emphasizing the role of quinoline derivatives as significant anticorrosive materials (Verma et al., 2020).

Antimicrobial Activity 7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline and its derivatives have demonstrated notable antimicrobial properties. Specifically, certain derivatives have shown significant activity against both bacterial and fungal strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as Candida albicans and Penicillium chrysogenum. This indicates their potential as future antituberculosis agents and broad-spectrum antimicrobials (Garudachari et al., 2014).

Bioimaging and Photophysical Properties Quinoline derivatives containing trifluoromethyl groups have been found to exhibit strong intramolecular charge-transfer fluorescence with large Stokes shifts, making them suitable for live-cell imaging. Some derivatives specifically target the Golgi apparatus in various cell lines, providing valuable tools for biological research and potential diagnostic applications. This highlights the utility of such compounds in the development of Golgi-localized probes and other bioimaging applications (Chen et al., 2019).

Green Corrosion Inhibitors Novel quinoline derivatives have been explored as green corrosion inhibitors for mild steel in acidic media, with some compounds achieving inhibition efficiencies up to 98.09%. Their mechanism involves adsorption on the metal surface, demonstrating the potential of these derivatives for environmentally friendly corrosion protection solutions (Singh et al., 2016).

Safety And Hazards

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline is harmful if swallowed, in contact with skin, and if inhaled . It causes eye irritation, skin irritation, and respiratory tract irritation . It’s recommended to use adequate ventilation to keep airborne concentrations low .

properties

IUPAC Name

7-chloro-2-(trifluoromethyl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3NO/c11-5-1-2-6-7(3-5)15-9(4-8(6)16)10(12,13)14/h1-4H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZPFKHDRYBYBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=CC2=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10371475
Record name 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Chloro-4-hydroxy-2-(trifluoromethyl)quinoline

CAS RN

57124-20-6
Record name 7-Chloro-2-(trifluoromethyl)-4-quinolinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57124-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-2-(trifluoromethyl)quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10371475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 57124-20-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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